molecular formula C5H4N4OS B12343830 5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one

5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one

Cat. No.: B12343830
M. Wt: 168.18 g/mol
InChI Key: VTOOJRCPHMZWTH-UHFFFAOYSA-N
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Description

5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thiazolo[4,5-d]pyrimidine family, known for its diverse biological activities, including anticancer, antifungal, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with cyanoacetamide, followed by cyclization and subsequent reactions to form the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazolo[4,5-d]pyrimidines .

Properties

Molecular Formula

C5H4N4OS

Molecular Weight

168.18 g/mol

IUPAC Name

5-imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one

InChI

InChI=1S/C5H4N4OS/c6-4-7-1-2-3(8-4)9-5(10)11-2/h1-2H,(H2,6,8,9,10)

InChI Key

VTOOJRCPHMZWTH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=N)N=C2C1SC(=O)N2

Origin of Product

United States

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